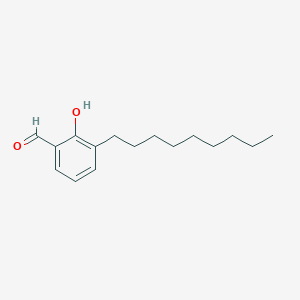

2-Hydroxy-3-nonylbenzaldehyde

Description

Contextualization within Benzaldehyde (B42025) Derivatives

2-Hydroxy-3-nonylbenzaldehyde belongs to the family of benzaldehyde derivatives. Benzaldehydes are aromatic aldehydes, characterized by a benzene (B151609) ring bonded to a formyl group. The parent compound, benzaldehyde, is the simplest aromatic aldehyde and serves as a foundational structure for a vast array of derivatives. These derivatives are formed by substituting one or more hydrogen atoms on the benzene ring with various functional groups.

In the case of this compound, the benzene ring is substituted with a hydroxyl (-OH) group at the second carbon position and a nonyl group (-C9H19) at the third carbon position, relative to the aldehyde group. The presence of the hydroxyl group ortho to the aldehyde group also classifies it as a salicylaldehyde (B1680747) derivative. Salicylaldehydes and their derivatives are known for their roles as precursors in the synthesis of more complex molecules, including Schiff bases, which are significant in coordination chemistry and catalysis. rsc.org The long alkyl nonyl chain in this compound imparts significant hydrophobicity to the molecule.

The strategic placement of the hydroxyl and nonyl groups on the benzaldehyde framework influences the compound's chemical reactivity and physical properties. The hydroxyl group can participate in hydrogen bonding and act as a directing group in further chemical transformations. The nonyl group, being a long alkyl chain, significantly increases the lipophilicity of the molecule, which can be a desirable trait in certain applications.

Academic Significance and Research Scope

The academic significance of this compound is primarily linked to its role as a synthetic intermediate. While dedicated research on this specific compound is not extensive, the broader class of alkylated salicylaldehydes has been a subject of considerable study. These compounds are valuable in several research domains.

Research has shown that alkylated salicylaldehydes are key components in the biosynthesis of various fungal metabolites. acs.org Some of these natural products exhibit interesting biological activities, making their synthetic precursors, like this compound, of interest to medicinal and natural product chemists. acs.org

Furthermore, salicylaldehyde derivatives are extensively used in the development of ligands for metal complexes. These complexes can function as catalysts in a variety of organic reactions. The nature of the substituents on the salicylaldehyde ring, such as a long alkyl chain, can modulate the catalytic activity and selectivity of the resulting metal complex. The synthesis of salicylaldehyde derivatives with long alkyl chains has been explored for the creation of blue emissive dyes and other functional materials. mdpi.com

Patents have mentioned this compound as a potential IRE-1α inhibitor, suggesting its exploration in the context of therapeutic applications. google.comgoogle.com The oxime derivative of the related isomer, 2-hydroxy-5-nonylbenzaldehyde, has been investigated for its use as a copper extraction agent in hydrometallurgy, highlighting a potential application area for related structures. google.com

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in published literature. However, some properties have been reported in patents or can be computed.

| Property | Value | Source |

| Molecular Formula | C16H24O2 | nih.gov |

| Molecular Weight | 248.36 g/mol | nih.gov |

| Boiling Point | 168-175 °C at 16 mmHg | google.com |

This interactive data table provides a summary of the known physicochemical properties of this compound.

Synthesis

A documented method for the synthesis of this compound involves the reaction of 2-nonylphenol (B21176) with formaldehyde (B43269). google.com This process is a formylation reaction, where a formyl group (-CHO) is introduced onto the aromatic ring of the phenol (B47542).

A specific example of this synthesis is detailed in a patent, which describes the condensation of 2-nonylphenol with formaldehyde in the presence of a catalyst system. google.com The reaction yields this compound with a reported yield of 65%. google.com The product is then purified by distillation. google.com

Research Findings

While specific research articles focusing solely on this compound are scarce, its synthesis and potential utility are noted in the patent literature. A U.S. patent describes a process for preparing 2-hydroxybenzoic aldehydes, and explicitly provides an example for the synthesis of this compound. google.com In this process, 22.0 g of 2-nonylphenol is reacted to produce 16.1 g of the target compound, which corresponds to a 65% yield based on the theoretical value. google.com The patent also specifies the boiling point of the product to be between 168°C and 175°C at a pressure of 16 mm/Hg. google.com

The broader context of research on alkylated salicylaldehydes suggests potential areas of investigation for this compound. For instance, studies on other salicylaldehyde derivatives have explored their use in creating Schiff base ligands for catalysis and in the synthesis of bioactive compounds. rsc.org Research on fungal metabolites has identified alkylated salicylaldehydes as important biosynthetic products. acs.org These areas represent potential avenues for future research involving this compound.

Structure

3D Structure

Properties

CAS No. |

66232-35-7 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

2-hydroxy-3-nonylbenzaldehyde |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-10-14-11-9-12-15(13-17)16(14)18/h9,11-13,18H,2-8,10H2,1H3 |

InChI Key |

FQOCATSITQYRKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC=C1)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxy 3 Nonylbenzaldehyde

Direct Formylation Approaches

Direct formylation methods are a common route for synthesizing 2-Hydroxy-3-nonylbenzaldehyde, focusing on the introduction of a formyl group (-CHO) directly onto the aromatic ring of a phenol (B47542) derivative.

Ortho-Formylation of 2-Nonylphenol (B21176)

A key strategy for synthesizing this compound is the ortho-formylation of 2-nonylphenol. This process selectively introduces a formyl group at the position adjacent (ortho) to the hydroxyl group on the phenol ring.

The selective ortho-formylation of phenols is often facilitated by specific catalytic systems. orgsyn.orgorgsyn.org One effective method employs a combination of anhydrous magnesium chloride (MgCl₂) and triethylamine (B128534) (Et₃N) as a base. orgsyn.orgmdma.ch This system promotes the formylation reaction to occur exclusively at the ortho-position. orgsyn.orgorgsyn.org The reaction involves the use of paraformaldehyde as the formylating agent. orgsyn.orgmdma.ch The mechanism is believed to proceed through a phenoxymagnesium chloride intermediate. uio.no This intermediate reacts with paraformaldehyde via a cyclohexadienone structure to form the magnesium salt of the corresponding salicyl alcohol, which is then oxidized to the aldehyde. uio.no

Other catalysts, such as tin compounds, have also been utilized. For instance, anhydrous stannous or stannic chloride in the presence of an aprotic binder like 4-picoline can catalyze the ortho-formylation of 2-nonylphenol. google.com Aryloxymagnesium halides have also been used as intermediates, which are then reacted with formaldehyde (B43269) or a formaldehyde-releasing compound. epo.org

Optimizing reaction conditions is crucial for maximizing the yield of this compound. When using the MgCl₂-triethylamine system, the reaction is typically carried out by heating the mixture under reflux in a solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) for 2-4 hours. orgsyn.orgmdma.ch The use of anhydrous reagents is critical, as the presence of water can significantly hinder the reaction. orgsyn.org For example, starting from 2-nonylphenol, a 65% yield of this compound has been reported. google.com

In a specific example of a related synthesis, 4-nonylphenol (B119669) was reacted with paraformaldehyde in toluene, using magnesium ethoxide as a catalyst. The mixture was heated to 90-95°C and stirred for several hours to produce 2-hydroxy-5-nonyl benzaldehyde (B42025). google.com Another procedure involves the reaction of 2-nonylphenol with paraformaldehyde using anhydrous stannous and/or stannic chloride as a catalyst, which resulted in a yield of approximately 65%. google.com

| Starting Material | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 2-Nonylphenol | Not specified | Not specified | Not specified | 65% google.com |

| 4-Nonylphenol | Magnesium ethoxide | Toluene | 90-95 google.com | Not specified |

| 2-Nonylphenol | Anhydrous stannous/stannic chloride, 4-picoline | Not specified | Not specified | ~65% google.com |

| Phenols (general) | MgCl₂, Et₃N | Acetonitrile or THF | Reflux | 70-99% uio.no |

Alkylation Strategies on Benzaldehyde Scaffolds

An alternative to formylation involves the alkylation of a pre-existing benzaldehyde molecule. The Friedel-Crafts alkylation is a fundamental reaction for attaching alkyl groups to aromatic rings. libretexts.org However, this method can be challenging for the synthesis of this compound due to potential issues with regioselectivity and carbocation rearrangements, especially with a long alkyl chain like nonyl. libretexts.org Directing the nonyl group specifically to the 3-position of a hydroxybenzaldehyde can be difficult.

Advanced Synthetic Routes

More advanced synthetic methodologies offer alternative pathways to this compound, often providing improved control and efficiency.

Magnesium Bis-Hydrocarbyloxide Intermediates in Hydroxyarylaldehyde Synthesis

A sophisticated method for preparing 2-hydroxyarylaldehydes involves the use of magnesium bis-hydrocarbyloxide intermediates. google.com This process comprises reacting a magnesium bis-hydrocarbyloxide, derived from a hydroxyaromatic compound with a free ortho position, with formaldehyde or a formaldehyde-releasing compound under substantially anhydrous conditions. google.comgoogle.com The reaction is typically conducted at temperatures ranging from 60°C to 130°C. google.com These magnesium bis-hydrocarbyloxide intermediates can be prepared by reacting a magnesium alkoxide, such as magnesium methoxide, with a phenol. uio.noepo.org The resulting intermediate, for example, magnesium bis(4-nonylphenoxide), is then reacted with paraformaldehyde. google.com This approach has been shown to be effective for producing various 2-hydroxyarylaldehydes. google.com

Multi-Step Approaches from Related Phenolic Precursors

The synthesis of this compound can be effectively achieved through multi-step methodologies that begin with readily available phenolic precursors. These strategies typically involve two key transformations: the introduction of the nonyl group onto the phenolic ring (alkylation) and the subsequent introduction of the aldehyde group (formylation) at the position ortho to the hydroxyl group.

A common and logical pathway commences with the alkylation of a simple phenol, followed by a regioselective formylation of the resulting alkylphenol intermediate. The efficiency and selectivity of each step are crucial for obtaining the desired product in a good yield and purity.

Step 1: Synthesis of the 2-Nonylphenol Intermediate

The initial step in this synthetic sequence is the preparation of 2-nonylphenol. This is typically accomplished through the Friedel-Crafts alkylation of phenol with nonene. In this electrophilic aromatic substitution reaction, a Lewis acid or a Brønsted acid catalyst is generally employed to facilitate the reaction between the phenol and the alkene.

The reaction can produce a mixture of ortho and para isomers, along with some dialkylated products. The ratio of these products can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. While industrial production often results in a mixture of isomers wikipedia.org, specific catalysts and conditions can be optimized to favor the formation of the ortho-substituted product, 2-nonylphenol. For instance, the use of certain solid catalysts has been shown to enhance ortho-selectivity in phenol alkylation. whiterose.ac.uk

A general representation of the Friedel-Crafts alkylation of phenol with nonene is as follows:

Reaction Scheme for the Synthesis of 2-Nonylphenol

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| Phenol | Nonene | Acid Catalyst (e.g., H₃PO₄) | 2-Nonylphenol (and isomers) |

Step 2: Formylation of 2-Nonylphenol

Once the 2-nonylphenol intermediate is obtained, the subsequent step involves the introduction of a formyl group (-CHO) at the position ortho to the hydroxyl group and adjacent to the nonyl group. This transformation yields the target molecule, this compound.

Several classical and modern formylation methods can be applied to phenols, including the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated formylation, which is known for its high ortho-selectivity.

A documented method for the synthesis of this compound involves the reaction of 2-nonylphenol with a formylating agent. A specific example is the formylation of 2-nonylphenol, which has been reported to produce this compound with a yield of 65%. google.com The reaction is typically carried out in a suitable solvent and may involve a catalyst to promote the regioselective introduction of the aldehyde group.

The table below summarizes the key aspects of the formylation of 2-nonylphenol to produce the final product.

Synthesis of this compound from 2-Nonylphenol

| Precursor | Product | Reported Yield | Physical Properties (Product) |

| 2-Nonylphenol | This compound | 65% google.com | Boiling Point: 168-175 °C at 16 mmHg google.com |

Chemical Reactivity and Transformations of 2 Hydroxy 3 Nonylbenzaldehyde

Aldehyde Group Reactivity

The aldehyde functional group is a primary site of reactivity in 2-Hydroxy-3-nonylbenzaldehyde, characterized by its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.

Condensation Reactions

Aldol condensation represents a cornerstone of aldehyde reactivity, involving the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to yield a conjugated enone. masterorganicchemistry.comwikipedia.org In its usual form, the reaction involves the nucleophilic addition of a ketone enolate to an aldehyde. wikipedia.org The process can be catalyzed by either acid or base. wikipedia.org

The aldehyde group of this compound can also undergo condensation reactions with various nucleophiles. For instance, reaction with amines or their derivatives leads to the formation of imines or related compounds. smolecule.com A specific and widely used example is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding aldoxime, this compound oxime. smolecule.com

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | General Conditions |

|---|---|---|

| Another Aldehyde/Ketone (with enolizable protons) | β-Hydroxy Aldehyde/Ketone (Aldol Addition) | Base (e.g., NaOH) or Acid Catalyst |

| Amine (R-NH₂) | Imine (Schiff Base) | Typically requires acid or base catalysis |

Reduction Pathways

The aldehyde group is readily reduced to a primary alcohol. This transformation is fundamental in organic synthesis for converting carbonyl compounds into their corresponding alcohols. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. vulcanchem.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. This pathway converts this compound into 2-hydroxy-3-nonylbenzyl alcohol. smolecule.comvulcanchem.com

Table 2: Common Reagents for Aldehyde Reduction

| Reagent | Product | Typical Solvent |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Ethanol, Methanol |

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group imparts another dimension of reactivity to the molecule, primarily acting as a nucleophile or an acidic proton donor.

O-Alkylation and Acylation Reactions

The hydroxyl group can undergo O-alkylation (etherification) and O-acylation (esterification). In O-alkylation, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide in a nucleophilic substitution reaction (Williamson ether synthesis) to form an ether. vulcanchem.comscirp.org A one-pot method for hydroxybenzaldehydes involves using potassium hydroxide (B78521) (KOH) as the base and an alkyl iodide or bromide in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com

O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an ester. vulcanchem.com These reactions are often catalyzed by a base. For instance, phenols can be efficiently acylated using alkenyl carboxylates with sodium carbonate as a catalyst. organic-chemistry.org To ensure selective O-acylation without competing reactions, conditions can be controlled, for example, by using low temperatures when reacting with highly reactive acyl chlorides. mdpi.com

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of this reaction is heavily influenced by the directing effects of the existing substituents. wikipedia.org

Electrophilic Aromatic Substitution Potentials

The reactivity and regioselectivity of electrophilic attack are governed by the electronic properties of the three substituents on the ring: the hydroxyl (-OH) group, the nonyl (-C₉H₁₉) group, and the aldehyde (-CHO) group.

Hydroxyl (-OH) group: A powerful activating group that donates electron density to the ring via resonance (+M effect). It strongly directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org

Nonyl (-C₉H₁₉) group: An alkyl group that is weakly activating through an inductive effect (+I effect) and also directs incoming electrophiles to the ortho and para positions. libretexts.org

Aldehyde (-CHO) group: A deactivating group that withdraws electron density from the ring through resonance (-M effect), making the ring less nucleophilic. It directs incoming electrophiles to the meta position. wikipedia.org

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -OH | C2 | +M, -I | Strongly Activating | ortho, para |

| -C₉H₁₉ | C3 | +I | Weakly Activating | ortho, para |

Nitration Reactions in Analogous Systems

The introduction of a nitro group (–NO₂) onto the aromatic ring of phenolic aldehydes, a process known as nitration, is a significant transformation that proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comuomustansiriyah.edu.iq While direct nitration studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be derived from analogous systems, primarily its parent compound, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The electronic and steric factors governing the nitration of these analogs provide a robust framework for predicting the behavior of this compound.

The core of the EAS mechanism involves the attack of the electron-rich aromatic ring on a potent electrophile, in this case, the nitronium ion (NO₂⁺). uomustansiriyah.edu.iq This ion is typically generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, such as sulfuric acid. The reaction begins with the aromatic π-system acting as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton from the carbon atom bearing the new nitro group. libretexts.org

In phenolic aldehydes like salicylaldehyde, the substituents on the benzene ring—the hydroxyl (–OH) and formyl (–CHO) groups—exert strong directing effects. The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). wikipedia.org Conversely, the aldehyde group is a deactivating group and a meta-director because it withdraws electron density from the ring (–M effect). wikipedia.org In salicylaldehyde, these groups are ortho to each other. The powerful ortho, para-directing influence of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho and para to it (C3 and C5).

For this compound, the scenario is further influenced by the presence of the C3-nonyl group. This long-chain alkyl group is a weak activating group (+I effect) but, more importantly, exerts a significant steric hindrance at the C3 position. Therefore, electrophilic attack at the C5 position (para to the hydroxyl group) is strongly favored.

Research Findings from Salicylaldehyde Nitration

Studies on salicylaldehyde nitration have employed various nitrating systems, leading to different product distributions. A widely used method involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (e.g., 0–5°C) to control the reaction and prevent over-nitration or oxidation. This method typically yields a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. oatext.com The hydroxyl group's directing effect makes the 5-nitro isomer (nitration para to –OH) a major product.

Alternative nitrating systems have been explored. For instance, using nitric acid in acetic acid can offer a milder reaction with safety benefits. Furthermore, solid acid catalysts, such as H₆PMo₉V₃O₄₀ supported on silica (B1680970) gel, have been used for the nitration of salicylaldehyde with nitric acid, demonstrating high conversion and selectivity for the 5-nitro product under specific conditions. ciac.jl.cn

Under more forcing conditions or with different nitrating agents, dinitration can occur. For example, treating a mixture of 3- and 5-nitrosalicylaldehyde with a cold nitrating mixture of concentrated H₂SO₄ and HNO₃ can yield 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com

The table below summarizes findings from the nitration of salicylaldehyde, the primary analog for this compound.

| Starting Material | Nitrating Agent / System | Solvent | Temperature (°C) | Products | Yield / Selectivity | Reference(s) |

| Salicylaldehyde | Conc. HNO₃ / Conc. H₂SO₄ | - | 0–5 | 3-Nitrosalicylaldehyde and 5-Nitrosalicylaldehyde | Crude yields 65–75%; 5-nitro isomer is a major product. | oatext.com |

| Salicylaldehyde | HNO₃ / Acetic Acid | Acetic Acid | 40–50 | Nitrated derivatives | Offers safety and waste reduction advantages. | |

| Salicylaldehyde | 65% HNO₃ / 20% H₆PMo₉V₃O₄₀/SiO₂ | Petroleum Ether | 45 | 5-Nitrosalicylaldehyde | 98% conversion, 96.8% selectivity for 5-nitrosalicylaldehyde. | ciac.jl.cn |

| Mixture of 3- and 5-nitrosalicylaldehyde | Conc. H₂SO₄ / Conc. HNO₃ | - | Ice-cold | 2-Hydroxy-3,5-dinitrobenzaldehyde | 85% yield. | oatext.com |

Based on these analogous systems, the nitration of this compound with a standard mixed-acid system would be expected to yield predominantly 2-hydroxy-5-nitro-3-nonylbenzaldehyde . The bulky nonyl group at the C3-position would sterically hinder the formation of the 3-nitro isomer, thus leading to high regioselectivity for the C5-position. Dinitration to form 2-hydroxy-3-nonyl-5,7-dinitrobenzaldehyde would likely require more vigorous reaction conditions.

Synthesis and Exploration of 2 Hydroxy 3 Nonylbenzaldehyde Derivatives

Oxime Derivatives

Oximes derived from salicylaldehydes are well-regarded for their role as ligands and intermediates in organic synthesis. The conversion of the aldehyde functional group into an oxime introduces a new site for chemical reactivity and coordination.

Synthesis of 2-Hydroxy-3-nonylbenzaldehyde Oxime

The transformation of this compound into its corresponding oxime is a primary focus, with various methods developed to optimize yield, purity, and environmental sustainability.

The classical approach to synthesizing aldoximes involves the condensation reaction between an aldehyde and hydroxylamine (B1172632). Typically, this compound is reacted with hydroxylamine hydrochloride in a suitable solvent. To neutralize the liberated hydrochloric acid, a base is often required.

Commonly employed bases include pyridine and sodium acetate, and the reaction is often carried out in an alcohol-based solvent like ethanol or methanol. The mixture is typically heated to facilitate the reaction, which can take several hours to reach completion. While effective, these methods often necessitate the use of potentially toxic reagents like pyridine and can involve lengthy reaction times and complex workup procedures.

Table 1: Conventional Oximation Reaction Parameters

| Reactants | Base | Solvent | Conditions |

|---|---|---|---|

| This compound, Hydroxylamine Hydrochloride | Pyridine | Ethanol | Reflux |

| This compound, Hydroxylamine Hydrochloride | Sodium Acetate | Aqueous Ethanol | Heating |

In response to the growing need for environmentally conscious chemical processes, several "green" methods for oxime synthesis have been developed. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

One notable green method is the use of solvent-free, solid-state reactions. This can be achieved by grinding the aldehyde with hydroxylamine hydrochloride and a solid catalyst, such as bismuth(III) oxide (Bi₂O₃), at room temperature. This technique, known as mechanochemistry, minimizes waste and often leads to high yields in a short amount of time.

Another sustainable approach involves using water as the reaction medium, which is non-toxic and readily available. The reaction of aryl aldehydes with hydroxylamine hydrochloride can proceed efficiently in mineral water at room temperature without the need for a catalyst. The natural minerals present in the water can facilitate the reaction. Furthermore, the use of natural acid catalysts, such as those found in citrus fruit juices, has been explored as an alternative to conventional acid catalysts.

Table 2: Comparison of Green Synthesis Methods for Oximation

| Method | Catalyst/Medium | Conditions | Advantages |

|---|---|---|---|

| Mechanochemistry | Bismuth(III) Oxide | Grinding, Room Temp | Solvent-free, fast, high yield |

| Aqueous Synthesis | Mineral Water | Room Temp | Catalyst-free, eco-friendly solvent |

| Natural Catalysis | Fruit Juice Extracts | Varies | Use of renewable, natural catalysts |

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. For the synthesis of this compound oxime, a one-pot approach can begin with the synthesis of the aldehyde precursor itself from the corresponding 3-nonylphenol.

A common method for synthesizing salicylaldehydes is the ortho-selective formylation of phenols. The Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, is a classic example. More modern and efficient methods include reacting a magnesium salt of the phenol (B47542) with paraformaldehyde. For instance, magnesium bis-(3-nonylphenoxide) can be reacted with paraformaldehyde under anhydrous conditions to yield this compound with high regioselectivity. This aldehyde can then, in principle, be converted to the oxime in the same pot by the subsequent addition of hydroxylamine, although this specific one-pot sequence from phenol to oxime is not widely detailed in the literature.

Reactive grinding presents another one-pot method for the aldehyde precursor, where a phenol is ground with paraformaldehyde and a base like magnesium methoxide to produce the salicylaldehyde (B1680747) in good yield orientjchem.orgsemanticscholar.org.

Biphasic systems, particularly those employing phase-transfer catalysis (PTC), offer an effective means of reacting water-soluble nucleophiles with organic-soluble substrates. In the context of oximation, the aldehyde (this compound) resides in an organic solvent, while the oximation agent (hydroxylamine, often generated in situ from its salt) is in an aqueous phase.

A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the reactive anion (e.g., NH₂O⁻) from the aqueous phase to the organic phase, where it can react with the aldehyde. This technique can enhance reaction rates and eliminate the need for homogeneous, and often toxic, co-solvents. The use of PTC has been recognized as a valuable tool for improving process efficiency and safety in various organic syntheses, including the formation of oximes from aldehydes rjptonline.orgresearchgate.net.

Other Nitrogen-Containing Derivatives

Beyond oximes, this compound is a versatile precursor for a variety of other nitrogen-containing derivatives. These are typically formed through condensation reactions between the aldehyde group and a primary amine-containing reagent.

Hydrazones, Semicarbazones, and Thiosemicarbazones

These derivatives are synthesized by reacting the aldehyde with hydrazine (or its derivatives), semicarbazide, and thiosemicarbazide, respectively. These reactions are generally straightforward condensation processes, often catalyzed by a small amount of acid and carried out in a solvent like ethanol nih.govsathyabama.ac.innih.gov.

Hydrazones are formed with reagents like phenylhydrazine.

Semicarbazones are produced using semicarbazide hydrochloride, often with a base to neutralize the acid.

Thiosemicarbazones are synthesized with thiosemicarbazide.

These compounds are of interest for their coordination chemistry and potential biological activities.

Table 3: Synthesis of Other Nitrogen-Containing Derivatives

| Derivative | Reagent | General Reaction Conditions |

|---|---|---|

| Phenylhydrazone | Phenylhydrazine | Reflux in ethanol |

| Semicarbazone | Semicarbazide Hydrochloride | Reflux in aqueous ethanol with a base |

| Thiosemicarbazone | Thiosemicarbazide | Reflux in ethanol, often with an acid catalyst |

Condensation of this compound with various primary amines leads to the formation of Schiff bases (or imines). These compounds are important ligands in coordination chemistry. Furthermore, the aldehyde can be a starting point for more complex nitrogen-containing structures through multi-step synthetic pathways, including the synthesis of piperidinium derivatives.

Condensation with Hydrazides and Amines

The aldehyde functional group in this compound is readily susceptible to condensation reactions with primary amines and hydrazides. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration, to yield Schiff bases (imines) and hydrazones, respectively. core.ac.uk

The reaction with primary amines results in the formation of an azomethine group (-C=N-), which is a key functional group in many biologically active compounds and ligands for metal complexes. jmchemsci.com The general reaction involves refluxing equimolar amounts of this compound and a primary amine in a suitable solvent, such as ethanol, often with a catalytic amount of acid. core.ac.uk

Similarly, condensation with hydrazides (R-CO-NH-NH₂) leads to the formation of acylhydrazones. These derivatives are of significant interest due to their coordination chemistry and potential biological activities. The synthesis involves reacting the aldehyde with various acid hydrazides in a solvent like ethanol to yield the corresponding hydrazone products. researchgate.netjchr.org The presence of the hydroxyl group ortho to the imine or hydrazone linkage is crucial for the chelating properties of these molecules.

Table 1: Examples of Condensation Reactions with this compound

| Reactant | Product Type | Key Functional Group |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Azomethine (-CH=N-R) |

| Hydrazine (NH₂-NH₂) | Hydrazone | Hydrazone (-CH=N-NH₂) |

| Acid Hydrazide (R-CO-NH-NH₂) | Acylhydrazone | Acylhydrazone (-CH=N-NH-CO-R) |

Other Substituted Derivatives

Beyond simple condensation at the aldehyde group, the this compound scaffold can be further modified to create more complex derivatives with specific functionalities.

Derivatives of this compound, particularly the Schiff bases and hydrazones discussed previously, are excellent ligands for coordinating with various metal ions. The ortho-hydroxyl group and the nitrogen atom of the imine bond create a bidentate or potentially polydentate coordination site that can readily form stable chelate rings with metal ions. jmchemsci.comresearchgate.net

The synthesis of these metal complexes typically involves reacting the synthesized ligand with a metal salt (e.g., chlorides or acetates of transition metals) in an appropriate solvent. core.ac.uk The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the ligand. core.ac.uksemanticscholar.org Metals like cobalt(II), nickel(II), copper(II), and zinc(II) are commonly used to form these complexes. jmchemsci.com

The coordination of the metal to the ligand can be confirmed by spectroscopic methods. For instance, in IR spectroscopy, a shift in the C=N stretching frequency and changes in the phenolic O-H band are indicative of complex formation. jmchemsci.com These metal complexes are investigated for various applications, including catalysis and as materials with specific magnetic or optical properties.

Table 2: Potential Metal Complexes with Ligands from this compound

| Ligand Type | Metal Ion Examples | Potential Geometry |

|---|---|---|

| Bidentate Schiff Base | Co(II), Ni(II) | Tetrahedral |

| Bidentate Schiff Base | Fe(II), Ni(II) | Octahedral |

The nonyl (C₉H₁₉) side chain imparts significant lipophilicity to the molecule, influencing its solubility and interaction with nonpolar environments. While less common than modifications to the aromatic ring or aldehyde group, the nonyl chain can be altered to fine-tune the molecule's properties.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 Nonylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Hydroxy-3-nonylbenzaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aldehydic proton (-CHO) would appear as a singlet significantly downfield, typically in the range of δ 9.8-10.1 ppm. The phenolic hydroxyl proton (-OH) is also expected to be a singlet, with its chemical shift being highly variable (δ 5-12 ppm) depending on concentration and solvent, due to hydrogen bonding. The aromatic protons on the benzene (B151609) ring would appear in the aromatic region (δ 6.8-7.5 ppm) and would likely show a coupling pattern indicative of a 1,2,3-trisubstituted ring. The protons of the nonyl group would be found in the upfield region (δ 0.8-2.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the range of δ 190-200 ppm. The aromatic carbons would resonate between δ 115-160 ppm, with the carbon bearing the hydroxyl group appearing at the higher end of this range. The carbons of the nonyl side chain would show a series of peaks in the upfield region (δ 14-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.1 (s) | 190 - 200 |

| Phenolic (-OH) | 5 - 12 (s, br) | - |

| Aromatic (Ar-H) | 6.8 - 7.5 (m) | 115 - 160 |

| Nonyl (-CH₂-)n & -CH₃ | 0.8 - 2.7 (m) | 14 - 40 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is expected around 1650-1700 cm⁻¹. The phenolic hydroxyl group (-OH) would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹, the broadening being a result of hydrogen bonding. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the nonyl group would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2960 |

| Aldehyde Carbonyl | C=O stretch | 1650 - 1700 (strong) |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation patterns.

For this compound (C₁₆H₂₄O₂), the molecular ion peak [M]⁺ would be expected at m/z 248. The fragmentation of salicylaldehyde (B1680747) derivatives is well-documented. libretexts.orgcdnsciencepub.com Common fragmentation pathways include the loss of the aldehyde group (-CHO), resulting in a fragment at [M-29]⁺. Alpha-cleavage of the nonyl chain is also a likely fragmentation route, leading to a series of peaks separated by 14 mass units (CH₂). A prominent peak may also be observed due to the formation of a stable tropylium-like ion.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 248 | [C₁₆H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 247 | [C₁₆H₂₃O₂]⁺ | Loss of H radical from aldehyde |

| 219 | [C₁₅H₂₃O]⁺ | Loss of CHO group |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the nonyl chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV-Vis region. The spectrum is expected to show two main absorption bands. The first, at a shorter wavelength (around 250-260 nm), can be attributed to the π → π* transition of the benzene ring. A second, longer-wavelength band (around 320-340 nm) is likely due to the n → π* transition of the carbonyl group, which is conjugated with the aromatic ring. cdnsciencepub.comchemspider.com The position of these bands can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | 250 - 260 |

| n → π* | 320 - 340 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. mdpi.com For a pure sample of this compound with the molecular formula C₁₆H₂₄O₂, the theoretical elemental composition can be calculated. This experimental data is then compared with the theoretical values to confirm the purity and empirical formula of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound (C₁₆H₂₄O₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 16 | 192.16 | 77.37 |

| Hydrogen | H | 1.01 | 24 | 24.24 | 9.74 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.89 |

| Total | 248.40 | 100.00 |

Single Crystal X-Ray Diffraction for Solid-State Structural Insights

Single crystal X-ray diffraction is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu While no single crystal X-ray diffraction data for this compound is currently available in the public domain, insights can be drawn from the crystal structures of related salicylaldehyde derivatives. researchgate.net

It is highly probable that the molecule would exhibit a planar conformation for the benzaldehyde (B42025) moiety due to the stabilizing effect of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde. wikipedia.org This is a common feature in ortho-hydroxybenzaldehydes. researchgate.net The nonyl chain would likely adopt an extended, all-trans conformation to minimize steric hindrance. In the solid state, molecules of this compound would likely pack in a manner that maximizes van der Waals interactions between the nonyl chains and potential π-π stacking interactions between the aromatic rings.

Applications in Chemical Sciences

Role as a Chemical Intermediate in Organic Synthesis

As a functionalized organic molecule, 2-hydroxy-3-nonylbenzaldehyde serves as an important intermediate, or stepping-stone, in the synthesis of more complex chemical structures. A key aspect of its utility is its efficient preparation, which allows for its use as a readily available starting material. A direct, high-selectivity synthesis process involves the condensation of 2-nonylphenol (B21176) with formaldehyde (B43269) in the presence of a tin chloride catalyst. google.com This process demonstrates the regioselective addition of the formaldehyde-derived group to the ortho position relative to the hydroxyl group. google.com

Detailed findings from a patented synthesis method are presented below:

| Starting Material | Product | Yield | Boiling Point |

| 2-Nonylphenol | This compound | 65% | 320°C (distilled at 168-175°C / 16 mmHg) |

| Data sourced from US Patent 4,151,201A google.com |

Building Block for Complex Organic Molecules

In the context of organic synthesis, "building blocks" are versatile molecules that can be used to construct larger, more elaborate molecular architectures. rsc.org this compound fits this description perfectly due to its distinct reactive sites. The aldehyde group can participate in a wide range of carbon-carbon bond-forming reactions, such as aldol condensations and the Biginelli reaction. wikipedia.orgtubitak.gov.tr The phenolic hydroxyl group can be converted into an ether or ester, providing another point for molecular elaboration. wikipedia.org This dual functionality allows chemists to use the molecule to introduce a substituted aromatic ring into a larger target molecule, making it a valuable component in the synthesis of macrocycles, polymers, and other complex organic structures. rsc.org

Catalysis and Ligand Design

The specific arrangement of the hydroxyl and aldehyde groups in this compound makes it an excellent precursor for the synthesis of chelating ligands, which are crucial in coordination chemistry and catalysis.

Development of Ligands for Transition Metal Catalysis

Transition metal complexes are widely used as catalysts in a vast number of chemical reactions. The performance of these catalysts is heavily dependent on the nature of the ligands coordinated to the metal center. Substituted salicylaldehydes are foundational in creating ligands that can stabilize metal ions and modulate their catalytic activity. rsc.org The nonyl group in this compound is particularly useful for imparting high solubility in nonpolar organic solvents, which is often a requirement for homogeneous catalysis.

One of the most important classes of ligands derived from salicylaldehydes is the "Salen" type. These are tetradentate Schiff base ligands formed by the condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine, such as ethylenediamine. wikipedia.orgnih.gov The reaction with this compound would yield a ligand where the resulting metal complex is rendered highly soluble in organic media by the two nonyl chains. Salen complexes are renowned for their ability to coordinate with a wide variety of transition metals, forming stable, often square-planar, complexes. taylorandfrancis.comnih.gov These metal-Salen complexes are extensively studied and used as catalysts in numerous reactions, including asymmetric synthesis. rsc.orgresearchgate.net The synthesis is typically a straightforward condensation reaction. wikipedia.orgnih.gov

Copper complexes, particularly those involving Schiff base ligands like the Salen-type, are of significant interest as catalysts. Their versatile redox properties make them effective in promoting various organic transformations. tdl.org Copper(II)-Schiff base complexes have been investigated as catalysts for polymerization reactions and other processes like the controlled reduction of aromatic compounds. mdpi.comirjiet.com A copper complex derived from a this compound-based ligand would be a candidate for such catalytic applications. The steric bulk and electronic effects of the nonyl group, positioned adjacent to the coordination site, could influence the catalytic activity and selectivity of the copper center. mdpi.comacs.org Furthermore, the solubility conferred by the alkyl chains is advantageous for maintaining the catalyst's homogeneity within the polymerization medium. tdl.org

Role as a Catalyst Promoter

While direct studies detailing the role of this compound as a catalyst promoter are not extensively documented in publicly available literature, its structural features suggest a potential to influence catalytic activity. Promoters are substances added to a catalyst to improve its performance, which can manifest as increased activity, selectivity, or stability. The functionality of this compound, specifically its hydroxyl and aldehyde groups, allows for various interactions that could modulate a catalyst's properties.

For instance, in heterogeneous catalysis, the hydroxyl group could interact with the surface of a metal or metal oxide support, altering its electronic properties or surface morphology. This modification of the support can, in turn, affect the dispersion and electronic state of the active catalytic species, leading to enhanced performance.

Furthermore, this compound can act as a precursor to ligands in homogeneous catalysis. Schiff bases, formed by the condensation of the aldehyde group with a primary amine, are versatile ligands that can coordinate with various metal centers. The electronic and steric properties of the resulting metal complex, which dictates its catalytic activity, are directly influenced by the substituents on the benzaldehyde (B42025) ring. The nonyl group, being an electron-donating alkyl chain, can increase the electron density on the metal center, which may be beneficial for certain catalytic reactions, such as cross-coupling reactions.

While specific data on this compound as a promoter is limited, the principles of catalyst promotion and the known reactivity of similar phenolic aldehydes provide a basis for its potential application in this area. Further research is needed to explore and quantify its promoting effects in various catalytic systems.

Materials Science Applications

The unique combination of a reactive aldehyde group, a phenolic hydroxyl group, and a long alkyl chain in this compound makes it a valuable building block in materials science. These functional groups allow for its incorporation into various materials, imparting specific properties such as hydrophobicity, chemical reactivity, and potential for further modification.

Integration into Polymeric Matrices

This compound can be integrated into polymeric matrices through several approaches. Its hydroxyl and aldehyde functionalities allow it to act as a monomer or a modifying agent in polymerization reactions. For instance, the hydroxyl group can undergo esterification or etherification reactions with other monomers to be incorporated into polyester or polyether chains. The aldehyde group can participate in condensation reactions, for example, with phenols or ureas, to form phenolic or urea-formaldehyde-type resins. The presence of the long nonyl chain would internally plasticize the resulting polymer, increasing its flexibility and impact resistance.

Moreover, this compound can be grafted onto existing polymer backbones. For example, polymers with reactive sites such as hydroxyl or amine groups can be modified by reacting them with the aldehyde group of this compound to form Schiff base linkages. This surface modification can alter the properties of the polymer, such as its hydrophobicity and its ability to coordinate with metal ions.

The incorporation of this compound into polymeric matrices can lead to materials with tailored properties for specific applications, including coatings, adhesives, and advanced composites.

| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |

| Polyesters | Monomer (via hydroxyl group) | Increased flexibility, hydrophobicity |

| Phenolic Resins | Monomer (via aldehyde and phenol (B47542) groups) | Internal plasticization, modified crosslink density |

| Polyurethanes | Chain extender/modifier (via hydroxyl group) | Enhanced hydrophobicity, potential for post-functionalization |

Thin Film Formation for Surface Modification

The molecular structure of this compound is well-suited for the formation of thin films for surface modification, particularly in the realm of corrosion inhibition. The hydroxyl and aldehyde groups can strongly adsorb onto metal surfaces through the formation of coordinate bonds with metal atoms. Once adsorbed, the long, hydrophobic nonyl chains orient away from the surface, creating a dense, non-polar barrier. This barrier film effectively displaces water and other corrosive agents from the metal surface, thereby preventing corrosion.

The effectiveness of such inhibitor films can be evaluated using electrochemical techniques. For related α,β-unsaturated carbonyl compounds, studies have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process cup.edu.cn. It is plausible that this compound would exhibit similar behavior. The formation of a protective film can significantly increase the corrosion resistance of various metals and alloys in aggressive environments.

Furthermore, thin films of this compound can serve as a platform for further surface functionalization. The aldehyde groups present on the surface of the film can be used to anchor other molecules, such as biomolecules or catalysts, leading to the development of functional surfaces with specific properties.

| Property | Influence of this compound Film |

| Corrosion Resistance | Increased due to formation of a hydrophobic barrier |

| Surface Energy | Decreased, leading to enhanced hydrophobicity |

| Adhesion | Can be tailored by functionalizing the aldehyde groups |

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the behavior of this compound in the solid state and in solution. The interplay of hydrogen bonding, π-stacking, and other non-covalent forces dictates the self-assembly of this molecule into well-defined architectures.

Hydrogen Bonding Interactions in Crystal Engineering

In the solid state, this compound is expected to exhibit a rich network of hydrogen bonds, which are crucial in directing its crystal packing. The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of both the hydroxyl and aldehyde groups can act as hydrogen bond acceptors.

Based on studies of similar hydroxy-substituted benzaldehydes, it is highly probable that this compound will form intramolecular hydrogen bonds between the ortho-hydroxyl group and the aldehyde group nih.govresearchgate.net. This interaction pre-organizes the molecule into a nearly planar conformation.

Potential Hydrogen Bonding Interactions in this compound:

| Type of Hydrogen Bond | Donor | Acceptor | Potential Supramolecular Motif |

| Intramolecular | -OH | C=O (aldehyde) | S(6) ring |

| Intermolecular | -OH | -OH (of another molecule) | Chains or dimers |

| Intermolecular | -OH | C=O (of another molecule) | Chains or dimers |

Pi-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of this compound molecules are expected to contribute to the stability of its self-assembled structures. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the benzene (B151609) rings.

The substitution pattern on the aromatic ring influences the nature and strength of these π-π interactions. The electron-donating hydroxyl and nonyl groups and the electron-withdrawing aldehyde group create a polarized aromatic system. This can lead to favorable offset or parallel-displaced π-stacking arrangements to minimize electrostatic repulsion and maximize attractive interactions chemrxiv.org.

Summary of Non-Covalent Interactions:

| Interaction Type | Contributing Groups | Influence on Self-Assembly |

| Hydrogen Bonding | -OH, C=O | Directional control of molecular packing |

| π-Stacking | Aromatic Ring | Stabilization of stacked structures |

| Van der Waals | Nonyl Chain | Segregation of aliphatic and aromatic domains |

Design of Host-Guest Systems in Supramolecular Recognition

Supramolecular chemistry centers on the assembly of molecules through non-covalent interactions to form larger, functional structures. rsc.org The design of host-guest systems, where a larger "host" molecule selectively binds a smaller "guest" molecule, is a cornerstone of this field. mdpi.com Salicylaldehyde derivatives, including this compound, are valuable building blocks in this context due to their specific functional groups.

The inherent structure of salicylaldehydes, featuring a hydroxyl group positioned ortho to an aldehyde group on a benzene ring, allows for the formation of intramolecular hydrogen bonds. This pre-organizes the molecule for specific interactions. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and coordination with metal ions, which are crucial for molecular recognition and the self-assembly of complex host-guest systems. rsc.org For instance, Schiff bases formed from the condensation reaction of salicylaldehydes with primary amines can act as ligands that coordinate with metal ions to create larger, well-defined supramolecular assemblies. iucr.orgacs.org The nonyl group, a long alkyl chain, imparts significant hydrophobicity, influencing the solubility of the molecule and its ability to form assemblies in different solvents or at interfaces. This feature is critical for designing host systems that can operate in organic phases or encapsulate nonpolar guest molecules within a defined cavity.

Environmental Chemical Processes

The unique chemical properties of this compound and its related isomers and derivatives make them suitable for specific applications in environmental chemistry, particularly in the separation and removal of metal ions from aqueous solutions.

Metal Ion Extraction and Remediation Technologies

In the field of hydrometallurgy and environmental remediation, derivatives of alkylated salicylaldehydes are well-established as highly effective extractants for metal ions. While the 3-nonyl isomer is specified, it is important to note that the 5-nonyl isomer, particularly its oxime derivative (2-hydroxy-5-nonylbenzaldehyde oxime), is more commonly commercialized and extensively studied for these applications. The underlying chemical principles of chelation and extraction are directly analogous for both isomers. These compounds, often referred to as aldoximes, are instrumental in solvent extraction processes designed to purify metal-containing solutions and remediate industrial wastewater. google.com

The primary application of alkylated salicylaldoximes is in the selective extraction of copper from acidic leach solutions, a process crucial in copper mining and recycling. google.comresearchgate.net The remarkable selectivity for copper(II) ions over other commonly present metals, such as ferric iron (Fe³⁺), cobalt (Co²⁺), and nickel (Ni²⁺), is a key advantage. google.comgoogle.com

This selectivity arises from the specific coordination chemistry of the molecule. The ortho-hydroxyl group and the oxime's nitrogen and oxygen atoms form a stable five-membered chelate ring with the copper ion. The molecular structure creates a pseudo-macrocyclic cavity that is optimally sized for the copper ion's radius. smolecule.com The extraction process is pH-dependent; at low pH values (typically below 3), the copper-oxime complex is stable, while the complexes of iron and other metals are not, allowing for the separation. google.comgoogle.com The extraction reaction can be summarized as follows, where (org) denotes the organic phase and (aq) denotes the aqueous phase:

Cu²⁺(aq) + 2HR(org) ⇌ CuR₂(org) + 2H⁺(aq)

The long nonyl chain ensures the solubility of the extractant and the resulting metal complex in the organic solvent (like kerosene), preventing it from leaching into the aqueous phase. google.comsmolecule.com

Factors Influencing Copper Extraction Efficiency

| Parameter | Optimal Condition/Range | Reason | Reference |

|---|---|---|---|

| pH of Feed Solution | 2.0 - 2.5 | Maximizes copper complex stability while minimizing co-extraction of iron. | researchgate.net |

| Extractant Concentration | 20-30% (v/v) in Kerosene | Ensures sufficient reagent for complexation without excessive viscosity. | researchgate.net |

| Aqueous/Organic Ratio | 1:1 to 1:3 | Optimizes the transfer of copper from the larger aqueous phase to the organic phase. | researchgate.net |

| Temperature | Ambient | The extraction process is generally efficient at room temperature. | google.com |

Pseudo-Emulsion Membrane with Strip Dispersion (PEMSD) is an advanced separation technology that combines extraction and stripping into a single, continuous process. mdpi.com This technique utilizes a water-in-oil emulsion, where the internal phase is the stripping solution (e.g., concentrated sulfuric acid) dispersed within the organic membrane phase containing the carrier molecule (the alkylated salicylaldoxime). smolecule.commdpi.com

In this system, the 2-hydroxy-nonylbenzaldehyde oxime functions as a mobile ion carrier. The process unfolds in several steps:

Extraction: At the interface between the external aqueous feed and the organic membrane, the oxime selectively chelates copper ions.

Transport: The newly formed copper-oxime complex diffuses across the organic membrane toward the internal stripping droplets.

Stripping: At the organic-stripping solution interface, the high acidity of the stripping solution breaks the copper-oxime complex, releasing the copper ions into the internal aqueous phase and regenerating the oxime carrier.

Carrier Regeneration: The freed oxime molecule then diffuses back toward the external interface to pick up another copper ion, continuing the transport cycle.

This technology is highly efficient because the stripping step occurs simultaneously with extraction, maintaining a high concentration gradient that drives the process forward. It provides a constant supply of the regenerated extractant to the membrane, ensuring stable and continuous metal transport. mdpi.com

The ability of this compound and its derivatives to form stable complexes is not limited to copper. Chelation is a process where a molecule, known as a chelating agent, forms multiple coordination bonds with a single central metal ion. researchgate.net This mechanism is fundamental to heavy metal detoxification. nih.govangellongevity.com

While optimized for copper, alkylated salicylaldehydes can also chelate other divalent heavy metal cations, such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺), facilitating their removal from contaminated water sources. mdpi.com The efficiency of chelation and subsequent extraction depends on factors like the pH of the solution, the specific metal ion, and the presence of competing ions. nih.gov By forming neutral, hydrophobic metal-chelate complexes, these compounds enable the transfer of toxic heavy metals from the aqueous phase into an organic phase, effectively cleansing the water. mdpi.com This makes them valuable tools in treating industrial effluents and remediating polluted water bodies.

Degradation Studies of Related Compounds

The biodegradation of aromatic compounds in the environment is often initiated by microorganisms. Bacteria have been shown to possess enzymatic pathways for breaking down aromatic rings. For example, salicylaldehyde dehydrogenase is an enzyme found in bacteria that catalyzes the oxidation of salicylaldehyde to salicylate as part of the naphthalene degradation pathway. nih.gov This salicylate can then be further metabolized and broken down into intermediates of central metabolic cycles. nih.gov

The presence of a long alkyl chain, such as the nonyl group, can influence the rate and pathway of biodegradation. While some microorganisms are capable of degrading alkylated aromatic compounds, the process can be slower compared to the parent molecule without the alkyl substituent. nih.gov Furthermore, environmental factors such as pH, temperature, and the presence of other organic matter can affect degradation rates. nih.gov Photolysis, or degradation by sunlight, can also be a significant dissipation pathway for aromatic compounds present in surface waters. nih.gov

Ozone Degradation Kinetics and Mechanisms in Wastewater

The ozonation of phenolic compounds in aqueous solutions is a complex process that can proceed through two primary pathways: direct reaction with molecular ozone (O₃) and indirect reaction with hydroxyl radicals (•OH) formed from the decomposition of ozone. The predominant pathway is highly dependent on the water matrix, particularly the pH.

Direct Ozonation:

Indirect Ozonation via Hydroxyl Radicals:

In neutral and alkaline wastewater (pH > 7), ozone decomposition is accelerated, leading to the formation of highly reactive and non-selective hydroxyl radicals. These radicals are powerful oxidizing agents that can rapidly degrade a wide range of organic compounds. The reaction rates of hydroxyl radicals with aromatic compounds are typically very high, often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. Given the structure of this compound, it is expected to be highly reactive towards hydroxyl radicals.

The degradation of similar phenolic aldehydes, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), has been studied, and their reactivity is influenced by the substituents on the aromatic ring acs.org. The presence of electron-donating groups, like the hydroxyl and methoxy groups, increases the rate of ozonation acs.org. By analogy, the hydroxyl and nonyl groups in this compound would enhance its reactivity with ozone.

The degradation process is expected to initiate with the attack of ozone or hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions would involve ring cleavage, resulting in the formation of smaller, more biodegradable organic compounds such as carboxylic acids. The nonyl chain may also undergo oxidation, although the primary attack is likely on the more reactive aromatic ring.

The kinetics of the ozonation of phenolic aldehydes have been observed to follow a Langmuir-Hinshelwood surface mechanism in some studies, particularly at the air-solid interface acs.org. In aqueous solutions, the reaction kinetics are influenced by factors such as ozone dosage, pH, temperature, and the presence of other organic and inorganic compounds in the wastewater that can compete for ozone and hydroxyl radicals researchgate.netnih.gov.

A hypothetical degradation pathway for this compound by ozonation is proposed to involve initial hydroxylation of the aromatic ring, followed by ring opening to form muconic acid derivatives, which are then further oxidized to smaller carboxylic acids and ultimately mineralized to carbon dioxide and water.

Table 1: Inferred Kinetic Parameters for the Ozonation of this compound

| Parameter | Inferred Value/Behavior | Basis of Inference |

| Reaction Rate with O₃ | Moderate to High | Presence of activating hydroxyl and nonyl groups on the aromatic ring. |

| Reaction Rate with •OH | Very High (10⁹ - 10¹⁰ M⁻¹s⁻¹) | High reactivity of hydroxyl radicals with aromatic compounds. |

| pH Dependence | Increased degradation at higher pH | Enhanced formation of hydroxyl radicals from ozone decomposition at alkaline pH. |

| Primary Degradation Products | Hydroxylated aromatics, muconic acid derivatives, smaller carboxylic acids | Based on known degradation pathways of other phenolic compounds. |

Corrosion Inhibition Mechanisms

This compound possesses molecular features that suggest its potential as a corrosion inhibitor for metals, particularly for steel in acidic environments. The effectiveness of an organic corrosion inhibitor is closely linked to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The key structural components of this compound that contribute to its potential inhibiting properties are the aromatic ring, the hydroxyl group, the aldehyde group, and the long nonyl chain.

Adsorption Mechanism:

The inhibition mechanism of this compound is predicated on its adsorption onto the metal surface. This adsorption can occur through several modes:

Chemisorption: The oxygen atoms in the hydroxyl and aldehyde groups possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. This type of chemical adsorption leads to a strong and stable protective film.

Physisorption: In acidic solutions, the inhibitor molecule can become protonated. The positively charged molecule can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

Pi-Electron Interaction: The π-electrons of the benzene ring can interact with the metal surface, contributing to the adsorption process.

Role of Molecular Structure:

Aromatic Ring: The flat orientation of the aromatic ring allows for maximum surface coverage when adsorbed.

Hydroxyl and Aldehyde Groups: These polar functional groups act as the primary centers for adsorption onto the metal surface through their oxygen atoms.

Nonyl Chain: The long, hydrophobic nonyl chain extends into the corrosive solution, creating a barrier that repels water and corrosive species. This hydrophobic tail enhances the protective nature of the adsorbed film.

Studies on similar compounds, such as nonylphenol, have demonstrated their effectiveness as corrosion inhibitors for steel in hydrochloric acid researchgate.net. Nonylphenol has shown inhibition efficiencies of up to 83% at a concentration of 75 mM researchgate.net. It is considered a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a predominant effect on the cathodic reaction researchgate.net. The adsorption of nonylphenol on the steel surface has been found to follow the Temkin adsorption isotherm researchgate.net.

Given the structural similarities, this compound is expected to exhibit comparable or even enhanced corrosion inhibition performance. The additional aldehyde group provides another site for adsorption, potentially leading to a more strongly adsorbed and denser protective film.

Electrochemical Behavior:

The adsorption of this compound on the metal surface would affect the electrochemical processes of corrosion. In potentiodynamic polarization studies, the presence of the inhibitor would be expected to decrease the corrosion current density (i_corr). As a mixed-type inhibitor, it would shift both the anodic and cathodic Tafel slopes. In electrochemical impedance spectroscopy (EIS), the formation of a protective film would lead to an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl).

Table 2: Predicted Corrosion Inhibition Properties of this compound

| Property | Predicted Behavior | Basis of Prediction |

| Inhibition Efficiency | High | Presence of multiple adsorption centers (hydroxyl, aldehyde, aromatic ring) and a long hydrophobic chain. Similar to nonylphenol's performance researchgate.net. |

| Inhibitor Type | Mixed-type | Based on the behavior of similar phenolic and aldehydic inhibitors. |

| Adsorption Isotherm | Likely follows Langmuir or Temkin isotherm | Common for organic corrosion inhibitors that form a monolayer on the metal surface. |

| Mechanism | Chemisorption and Physisorption | Involvement of polar functional groups and electrostatic interactions. |

Mechanistic Investigations and Kinetic Studies

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of 2-hydroxy-3-nonylbenzaldehyde, a substituted salicylaldehyde (B1680747), can be achieved through electrophilic aromatic substitution reactions targeting the activated phenol (B47542) ring. The hydroxyl group is a potent activating group and ortho-, para-director, while the nonyl group, an alkyl substituent, is also weakly activating and ortho-, para-directing. The formylation will preferentially occur at the ortho position to the powerful hydroxyl directing group.

One established method involves the direct formylation of 2-nonylphenol (B21176). A specific synthetic process involves the condensation of 2-nonylphenol with formaldehyde (B43269) (in the form of paraformaldehyde) at temperatures between 90°C and 150°C. This reaction is catalyzed by anhydrous stannous chloride (SnCl₂) in the presence of an aprotic solvent and a binder such as pyridine. In a typical procedure, starting with 2-nonylphenol, a yield of approximately 65% of this compound can be achieved.

A more classical, though often lower-yielding, approach for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction . byjus.comallen.in This reaction facilitates the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) and a strong base, like sodium hydroxide (B78521) (NaOH). byjus.comgeeksforgeeks.org The mechanistic pathway proceeds through several key steps:

Carbene Generation : The strong base deprotonates chloroform to form the trichloromethanide carbanion (⁻CCl₃). This anion then undergoes alpha-elimination, losing a chloride ion to generate the highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂). byjus.comgeeksforgeeks.org

Electrophilic Attack : The phenol is deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide is highly nucleophilic, and the negative charge is delocalized into the aromatic ring, particularly at the ortho and para positions. geeksforgeeks.org The electron-deficient dichlorocarbene is then attacked by the phenoxide ring, preferentially at the ortho position, to form a dichloromethyl-substituted phenoxide intermediate. byjus.com

Hydrolysis : The intermediate undergoes hydrolysis in the basic medium. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol, which rapidly loses a water molecule to yield the final aldehyde group.

Acidification : A final acidification step re-protonates the phenolic oxygen, yielding the this compound product.

Another method for phenol formylation is the Duff reaction , which uses hexamine (hexamethylenetetramine) as the formyl source in an acidic medium like acetic or trifluoroacetic acid. semanticscholar.orgwikipedia.org The electrophilic species is an iminium ion generated from the protonated hexamine. chemeurope.com The reaction involves an initial aminomethylation of the phenol, followed by a series of intramolecular redox and hydrolysis steps to form the aldehyde. wikipedia.orgchemeurope.com

Complexation Mechanism with Metal Ions

This compound, as a derivative of salicylaldehyde, functions as an effective chelating agent for a wide range of metal ions. The molecule acts as a monobasic bidentate ligand, coordinating to a central metal ion through two distinct sites: the oxygen atom of the deprotonated phenolic hydroxyl group and the oxygen atom of the carbonyl group. nih.govias.ac.in The presence of the long, lipophilic nonyl chain enhances the solubility of its metal complexes in organic solvents, making it particularly useful in solvent extraction applications.

The complexation mechanism involves the following key steps:

Deprotonation : In a solution with appropriate pH, the acidic proton of the phenolic hydroxyl group is removed, creating a phenoxide anion. This deprotonation is crucial for forming a strong coordinate bond with the metal ion.

Coordination : The negatively charged phenoxide oxygen and the lone pair of electrons on the carbonyl oxygen atom coordinate simultaneously to the metal ion, forming a stable six-membered chelate ring.

Evidence for this coordination mechanism is well-established through spectroscopic techniques, primarily FT-IR and UV-Visible spectroscopy, by studying analogous salicylaldehyde-based complexes. nih.govresearchgate.net

FT-IR Spectroscopy : Upon complexation, the infrared spectrum shows characteristic shifts. The broad ν(O-H) stretching band of the free ligand disappears, confirming the deprotonation of the phenolic group. researchgate.net The sharp ν(C=O) stretching vibration, typically found around 1621–1663 cm⁻¹ in the free ligand, shifts to a lower frequency (e.g., 1600–1626 cm⁻¹) in the complex. nih.gov This shift indicates a weakening of the C=O double bond due to the donation of electron density to the metal ion. nih.gov Furthermore, new absorption bands often appear at lower frequencies (e.g., 400-600 cm⁻¹), which are attributed to the formation of new metal-oxygen (M-O) bonds. ias.ac.in

UV-Visible Spectroscopy : The electronic spectrum of the ligand typically shows bands in the UV region corresponding to intra-ligand π→π* and n→π* transitions. Upon complexation, these bands may shift (either bathochromically or hypsochromically). More significantly, new bands often appear in the visible region, which are assigned to ligand-to-metal charge-transfer (LMCT) or d-d electronic transitions within the metal ion's orbitals, confirming the formation of the coordination complex. nih.govresearchgate.net

The geometry of the resulting metal complex depends on the metal ion's coordination number, oxidation state, and the stoichiometry of the reaction. Common geometries for salicylaldehyde-type complexes include tetrahedral, square planar, and octahedral. researchgate.netresearchgate.netsbmu.ac.ir

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation with Metal Ion | Inference |

|---|---|---|---|

| FT-IR | Broad ν(O-H) band (~3200-3400 cm⁻¹) | Disappearance of the O-H band | Deprotonation of the phenolic hydroxyl group. researchgate.net |

| FT-IR | Strong ν(C=O) band (~1620-1670 cm⁻¹) | Shift to lower frequency (Δν = 6–58 cm⁻¹). nih.gov | Coordination of the carbonyl oxygen to the metal ion. nih.gov |

| FT-IR | No bands in the 400-600 cm⁻¹ region | Appearance of new bands | Formation of M-O bonds. ias.ac.in |

| UV-Vis | Intra-ligand π→π* and n→π* transitions | Shifts in intra-ligand bands and appearance of new LMCT or d-d transition bands. nih.gov | Electronic interaction and formation of the coordination complex. nih.gov |

Mass Transfer Kinetics in Extraction Processes

The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic phase containing the chelating agent (represented as HR) can be described by a series of sequential steps, each with its own kinetic profile:

Diffusion of Extractant : The chelating agent (HR) diffuses from the bulk organic phase to the aqueous-organic interface.